molecular formula C11H15NS B8528704 Diallyl-thiophen-2-ylmethylamine

Diallyl-thiophen-2-ylmethylamine

Cat. No.: B8528704
M. Wt: 193.31 g/mol
InChI Key: AAYZOHVKVURUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl-thiophen-2-ylmethylamine is a sulfur-containing amine derivative characterized by a thiophene ring substituted with a methylamine group and two allyl moieties. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NS/c1-3-7-12(8-4-2)10-11-6-5-9-13-11/h3-6,9H,1-2,7-8,10H2

InChI Key

AAYZOHVKVURUEV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bis(thiophen-2-ylmethyl)amine

Bis(thiophen-2-ylmethyl)amine (Figure 1) shares structural similarity with Diallyl-thiophen-2-ylmethylamine, differing in the substitution of allyl groups with additional thiophen-2-ylmethyl units. It is synthesized via condensation of 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in the presence of carbon disulfide and ZnSO₄, yielding a dithiocarbamate intermediate .

Property This compound Bis(thiophen-2-ylmethyl)amine
Substituents Diallyl, methylamine Two thiophen-2-ylmethyl groups
Synthesis Method Not explicitly reported Condensation with CS₂/ZnSO₄
Reactivity Potential for allyl-based reactions Dithiocarbamate formation

Thiophen-2-ylmethylamine Derivatives with Different Substituents

Several analogs feature thiophen-2-ylmethylamine backbones with varying substituents:

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a hydroxyl-propyl chain, enhancing hydrophilicity compared to the allyl groups in this compound. This structural difference may influence solubility and metabolic stability in pharmaceutical contexts .
  • N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Incorporates a naphthalene ring, which could enhance π-π stacking interactions in material science applications. The absence of allyl groups limits its utility in polymer chemistry compared to this compound .

Thiazole-Containing Amine Analogs

Thiazole-based amines, such as 2-[2-dimethylaminomethyl-4-thiazolylmethylthio]ethylamine () and [2-(diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine (), replace the thiophene ring with a thiazole moiety.

Pharmacological and Physicochemical Properties

Thiophene derivatives are known for their roles in drug discovery, such as in antiviral and anticancer agents. Key considerations for this compound include:

  • Metabolic Stability : Allyl moieties are susceptible to oxidative metabolism, which could limit bioavailability compared to saturated alkyl chains in analogs like diphenylethylamine () .

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